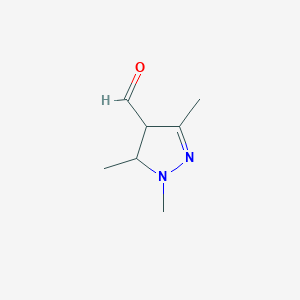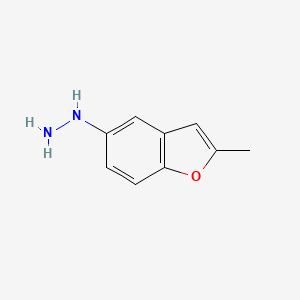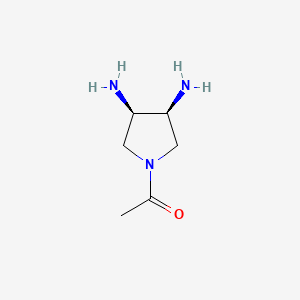
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of arylglyoxal hydrates with N-alkoxyureas in acetic acid. This reaction selectively forms 3-alkoxy-5-arylimidazolidine-2,4-diones, which can be further processed to yield the desired triazole compound . The reaction conditions usually involve maintaining the reaction mixture at a temperature range of 15-20°C for 24-96 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of recyclable ionic liquids as solvents can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield triazol-3-ones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in pyridine is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, triazol-3-ones, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of sensors, photo stabilizers, and erosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-5-phenylimidazolidine-2,4-dione
- 3-Ethoxy-5-phenylimidazolidine-2,4-dione
- 3-Butoxy-5-(4-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
62036-07-1 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11-12-10(13-14-11)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
UYDXTGWDFJUSKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NNC(=N1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)



![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

